B1578353 Ct-AMP1

Ct-AMP1

Cat. No.: B1578353
Attention: For research use only. Not for human or veterinary use.
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Description

Ct-AMP1 (Clitoria ternatea Antimicrobial Peptide 1) is a cysteine-rich defensin isolated from the butterfly pea plant (Clitoria ternatea). It belongs to the plant defensin family, a class of small, cationic peptides (typically 45–54 amino acids) characterized by a conserved cysteine-stabilized αβ (CSαβ) structural motif . This compound exhibits broad-spectrum antifungal activity, with reported IC₅₀ values ranging from 0.3 to 100 µg/mL, depending on the fungal species . Its mechanism of action involves disrupting fungal membranes and inducing morphological changes in spores, such as hyphal branching, vesicle granulation, and membrane permeabilization .

Properties

bioactivity

Gram+, Fungi,

sequence

NLCERASLTWTGNCGNTGHCDTQCRNWESAKHGACHKRGNWKCFCYFDC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Plant defensins share structural and functional similarities but exhibit variability in efficacy, target specificity, and mechanisms. Below is a detailed comparison of Ct-AMP1 with other well-characterized plant antimicrobial peptides (AMPs):

Table 1: Comparative Analysis of this compound and Related AMPs

Compound Source IC₅₀ (Antifungal) Key Targets Structural Features Mechanism of Action References
This compound Clitoria ternatea 0.3–100 µg/mL Candida spp., Aspergillus 47 amino acids, 8 cysteine residues Membrane permeabilization; spore morphology disruption
Rs-AFPs Raphanus sativus 0.5–50 µg/mL Fusarium, Trichoderma 50 amino acids, 8 cysteine residues Fungal cell wall binding; ion channel inhibition
Ms-Def1 Medicago sativa 1–30 µg/mL Fusarium graminearum 45 amino acids, 8 cysteine residues Membrane lysis via electrostatic interactions
VaD1 Vigna angularis 5–80 µg/mL Candida albicans 47 amino acids, 8 cysteine residues Apoptosis induction; ROS generation
AhPDFs Arabidopsis halleri N/A Zinc tolerance 76 amino acids, 8 cysteine residues Metal ion chelation; stress adaptation

Key Findings from Comparative Studies

Efficacy Spectrum: this compound and Rs-AFPs exhibit comparable potency against filamentous fungi (e.g., Aspergillus), but this compound shows broader activity against yeast-like fungi (Candida spp.) .

Structural Determinants :

  • All defensins share the CSαβ motif, but this compound and VaD1 possess extended loops that enhance membrane interaction .
  • AhPDFs diverge functionally; their primary role is zinc hyperaccumulation rather than antimicrobial defense .

Mechanistic Differences :

  • This compound and Ms-Def1 act via membrane disruption, but this compound uniquely induces spore deformation (e.g., hyphal swelling) .
  • Rs-AFPs inhibit fungal growth by binding to cell wall glucans, a mechanism absent in this compound .

Biological Roles :

  • This compound and VaD1 are part of constitutive plant defense systems, whereas AhPDFs are stress-inducible .

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